Product packaging for 2-[(4-fluorophenyl)methyl]piperazine(Cat. No.:CAS No. 910444-93-8)

2-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B2774502
CAS No.: 910444-93-8
M. Wt: 194.253
InChI Key: JNIJHLZPIBHAFG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]piperazine is a fluorinated piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine cores substituted with fluorophenyl groups are frequently explored as key structural motifs in the development of pharmacologically active compounds . These structures are commonly investigated for their potential to interact with central nervous system targets, particularly as ligands for various neurotransmitter transporters and receptors . Research into similar compounds has shown promise in the development of atypical dopamine transporter (DAT) inhibitors, which are being studied for their potential in addressing psychostimulant use disorders . Furthermore, nitrofuranyl piperazine analogs have demonstrated potent antibacterial activity against Mycobacterium abscessus, indicating the potential of this chemical class in antimicrobial research . This compound serves as a versatile building block for the synthesis of more complex molecules, such as thiosemicarbazide and thiosemicarbazone ligands, which can form complexes with metal ions like terbium for various spectroscopic studies . As a responsible supplier, we provide this compound strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2 B2774502 2-[(4-fluorophenyl)methyl]piperazine CAS No. 910444-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJHLZPIBHAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Pathways to the 2-[(4-fluorophenyl)methyl]piperazine Scaffold

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the piperazine (B1678402) ring or the introduction of the (4-fluorophenyl)methyl substituent onto a pre-existing piperazine framework.

One common approach involves the reductive amination of a suitable aldehyde with a protected ethylenediamine (B42938) derivative. For instance, the reaction of 4-fluorophenylacetaldehyde with N-benzylethylenediamine, followed by cyclization and deprotection, can yield the desired product.

Alternatively, N-alkylation of a piperazine precursor is a widely used method. This typically involves the reaction of a mono-protected piperazine with 1-(bromomethyl)-4-fluorobenzene. The choice of protecting group on the piperazine is crucial to ensure mono-alkylation and to allow for subsequent derivatization at the other nitrogen atom.

Another strategy employs a multicomponent reaction , such as the Ugi reaction, followed by a cyclization step to form the piperazine ring with the desired substituent in a convergent manner. nih.gov This approach allows for the rapid generation of a library of analogs by varying the starting components.

A summary of common synthetic strategies is presented in the table below.

Synthetic StrategyKey ReactantsGeneral Conditions
Reductive Amination & Cyclization4-fluorophenylacetaldehyde, N-protected ethylenediamineReducing agent (e.g., NaBH(OAc)₃), followed by cyclization and deprotection
N-AlkylationMono-protected piperazine, 1-(bromomethyl)-4-fluorobenzeneBase (e.g., K₂CO₃), solvent (e.g., acetonitrile)
Multicomponent ReactionIsocyanide, aldehyde, amine, carboxylic acidFollowed by intramolecular cyclization

Enantioselective Synthesis of Chiral Derivatives for Stereochemical Studies

The stereochemistry at the C2 position of the piperazine ring can significantly influence the biological activity of its derivatives. Therefore, the development of enantioselective synthetic methods is of paramount importance for detailed stereochemical and SAR studies.

One successful approach utilizes chiral pool synthesis , starting from readily available enantiopure α-amino acids. rsc.org For example, L-aspartic acid can be converted in several steps to a chiral diamine precursor, which can then be cyclized to form the desired enantiomer of the piperazine scaffold.

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of 2-substituted piperazines. Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, followed by reduction, can provide access to enantioenriched tertiary piperazines. caltech.edu While not directly applied to the synthesis of this compound in the reviewed literature, this methodology presents a viable route.

Furthermore, the use of chiral auxiliaries attached to the piperazine nitrogen can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enantioselective MethodPrincipleKey Features
Chiral Pool SynthesisUtilization of naturally occurring chiral starting materialsPredictable absolute stereochemistry
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivityHigh catalytic efficiency and enantiomeric excesses
Chiral AuxiliariesCovalent attachment of a chiral group to guide the reactionCan be effective but requires additional synthesis and removal steps

Optimization of Synthetic Conditions for Research Scale Production

For the efficient synthesis of this compound and its derivatives for research purposes, optimization of reaction conditions is crucial. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

In N-alkylation reactions , the selection of a suitable base and solvent system is critical to maximize yield and minimize side products, such as dialkylation. For instance, using a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) at moderate temperatures often provides good results for the mono-alkylation of piperazine.

For reductive amination , the choice of the reducing agent can influence the reaction efficiency and selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred due to its mildness and high chemoselectivity.

The purification of the final products is also a key consideration. Column chromatography is commonly employed for small-scale synthesis, while crystallization may be a more scalable option for larger quantities. The use of flow chemistry has also been explored for the synthesis of 2-substituted piperazines, offering potential advantages in terms of scalability, safety, and process control. mdpi.com

Derivatization Strategies at the Piperazine Ring Nitrogens (N1 and N4)

The presence of two secondary amine groups in the this compound scaffold offers a rich platform for derivatization. The differential reactivity of the N1 and N4 nitrogens can be exploited to achieve selective functionalization.

N1-Derivatization: The N1 nitrogen, being adjacent to the substituted carbon, is generally less sterically hindered and can be selectively functionalized, especially if the N4 nitrogen is protected. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

N4-Derivatization: Following the functionalization of the N1 position, the protecting group on the N4 nitrogen can be removed to allow for further modifications at this site. This sequential approach enables the synthesis of a wide array of N1, N4-disubstituted piperazine derivatives. The same set of reactions as for N1-derivatization can be applied.

The choice of protecting groups is critical for achieving selective derivatization. Common protecting groups for the piperazine nitrogens include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), which can be removed under different conditions, allowing for orthogonal protection strategies.

Functionalization and Modification of the Fluorophenyl Moiety

The 4-fluorophenyl group provides an additional site for chemical modification, which can be used to modulate the electronic and steric properties of the molecule, potentially impacting its biological activity and pharmacokinetic profile.

The fluorine atom itself can influence properties such as metabolic stability and binding affinity. researchgate.net While direct displacement of the fluorine is challenging, modifications to the aromatic ring can be achieved through various electrophilic aromatic substitution reactions, provided the piperazine nitrogens are adequately protected to prevent side reactions.

Common modifications include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine and further functionalized.

Halogenation: Introduction of other halogen atoms (Cl, Br, I), which can serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to the aromatic ring.

These modifications allow for the exploration of a broader chemical space and the fine-tuning of the molecule's properties.

Introduction of Linkers for Chemical Biology Probes

The development of chemical biology probes based on the this compound scaffold requires the introduction of a linker, which can be attached to a reporter group (e.g., a fluorophore, biotin) or a solid support. The piperazine ring is an ideal attachment point for such linkers. nih.gov

Linkers can be introduced at either the N1 or N4 position of the piperazine ring. This is typically achieved by reacting the piperazine with a bifunctional linker molecule that contains a reactive group for attachment to the piperazine (e.g., an alkyl halide, an activated ester) and another functional group at the other end of the linker for subsequent conjugation (e.g., an alkyne, azide, carboxylic acid, or amine).

The choice of linker length and composition is crucial and can impact the properties of the resulting probe, including its solubility and steric accessibility. Polyethylene glycol (PEG) linkers are often used to improve aqueous solubility. acs.org

Synthesis of Radiolabeled Analogues for Preclinical Research Applications

Radiolabeled analogues of this compound are valuable tools for preclinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), allows for the non-invasive study of the biodistribution and target engagement of the molecule.

¹⁸F-Labeling: The existing fluorine atom on the phenyl ring is typically not suitable for direct radiolabeling due to the harsh conditions required for aromatic nucleophilic substitution. A more common strategy is to introduce a precursor for radiolabeling at a different position on the molecule. For example, a precursor containing a leaving group (e.g., tosylate, mesylate, or nitro group) can be synthesized and then reacted with [¹⁸F]fluoride. This can be done on an alkyl chain attached to one of the piperazine nitrogens or on the aromatic ring if a suitable activating group is present.

¹¹C-Labeling: Carbon-11 can be introduced via the methylation of one of the piperazine nitrogens using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This requires a precursor with a free secondary amine at the desired position.

The synthesis of radiolabeled compounds must be rapid and efficient due to the short half-lives of the radionuclides. Automated synthesis modules are often employed to handle the high radioactivity and ensure reproducible production. nih.govmdpi.com

Molecular Interactions and Ligand Binding Studies in Preclinical Research

Receptor Binding Affinity and Selectivity Profiling against Pharmacological Targets

The binding profile of piperazine (B1678402) derivatives is heavily influenced by the substituents on the piperazine ring. The presence of a fluorophenylmethyl group at the 2-position suggests potential interactions with a range of receptors and transporters involved in neurotransmission.

Dopamine (B1211576) Transporter (DAT) and Serotonin (B10506) Transporter (SERT): Benzylpiperazine (BZP), the parent compound of 2-[(4-fluorophenyl)methyl]piperazine, and its derivatives are known to interact with monoamine transporters. BZP itself acts on the dopaminergic and serotonergic systems. wikipedia.orgmdpi.com It has been shown to inhibit the reuptake of dopamine and serotonin, although with lower potency compared to amphetamines. wikipedia.org Studies on various benzylpiperazine derivatives indicate that substitutions on the benzyl (B1604629) ring can modulate affinity and selectivity for DAT and SERT. mdpi.comresearchgate.net For instance, BZP inhibits dopamine reuptake and stimulates norepinephrine (B1679862) release, leading to amphetamine-like effects. srce.hr

Sigma Receptors: Substituted piperazine and piperidine (B6355638) derivatives have demonstrated high affinity for sigma (σ) receptors. mdpi.com Specifically, 1-aralkyl-4-benzylpiperazine derivatives have been identified as potent sigma ligands with affinities in the nanomolar range, often showing a preference for the σ1 subtype over the σ2 subtype. mdpi.com The affinity is influenced by the nature of the aralkyl group and the substitution pattern. mdpi.com For example, a 1-benzylpiperazine (B3395278) analogue of a tetralin derivative showed high affinity for both 5-HT1A and sigma receptors, with a Ki value of 7.0 nM for sigma receptors labeled with [3H]DTG. nih.gov Another study on dithiolane-based ligands found that replacing a piperidine ring with a benzylpiperazine moiety maintained high σ1 receptor affinity (Ki = 0.6 and 2.1 nM for different compounds). nih.gov The most interesting compound from a series of dioxaspiro[4.5]decane derivatives, 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine, displayed high affinity and selectivity for σ1 receptors (pKiσ1 = 9.13). unimi.it

Equilibrative Nucleoside Transporters (ENTs): While direct data for this compound is not available, studies on structurally related (fluorophenyl)piperazine derivatives have shown inhibitory activity against ENTs. For instance, certain analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine have been identified as inhibitors of both ENT1 and ENT2, with some compounds showing selectivity for ENT2. The presence of a halogen substitute on the fluorophenyl moiety was found to be essential for the inhibitory effects.

5-HT Receptors: Piperazine derivatives are well-known ligands for various serotonin (5-HT) receptor subtypes. researchgate.net Benzylpiperazine binds to 5-HT1A-D and 5-HT2A-C receptors at the micromolar level and acts as an agonist at 5-HT1 receptors. srce.hr A 1-benzylpiperazine analogue of a tetralin derivative preserved a dual high affinity for both 5-HT1A and sigma receptors, with a Ki value of 3.6 nM for 5-HT1A receptors. nih.gov

Below is an interactive data table summarizing the binding affinities of representative benzylpiperazine and fluorophenylpiperazine derivatives at various pharmacological targets.

Compound/Derivative ClassTargetBinding Affinity (Ki, nM)
1-Benzylpiperazine analogueSigma Receptor ([3H]DTG)7.0
1-Benzylpiperazine analogue5-HT1A Receptor3.6
Dithiolane-based benzylpiperazineσ1 Receptor0.6 - 2.1
Dioxaspiro-based benzylpiperazineσ1 Receptor~0.074 (pKi = 9.13)

Radioligand Displacement Assays for Target Engagement Studies

Radioligand displacement assays are a fundamental tool in preclinical research to determine the binding affinity of a test compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target (e.g., brain membrane homogenates). The ability of the unlabeled test compound, such as this compound, to displace the radioligand from the target is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated.

For sigma receptors, radioligands such as 3H-pentazocine and [3H]ditolylguanidine ([3H]DTG) are commonly used to label σ1 and both σ1/σ2 sites, respectively. nih.govunimi.it For serotonin 5-HT1A receptors, [3H]-8-OH-DPAT or [3H]-5-HT are frequently employed. nih.gov The affinity of novel compounds is determined by their ability to displace these specific radioligands.

Functional Characterization (Agonism, Antagonism, Inverse Agonism, Allosteric Modulation) in In Vitro Biological Systems

Beyond simple binding, it is crucial to understand the functional consequence of a ligand-receptor interaction. In vitro functional assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to an agonist), or an allosteric modulator (modulates the effect of the endogenous ligand).

For G-protein coupled receptors like the 5-HT receptors, functional activity can be assessed by measuring second messenger production (e.g., cAMP levels) or G-protein activation. For instance, benzylpiperazine has been shown to act as an agonist at 5-HT1 receptors. srce.hr In the case of transporters like DAT and SERT, functional assays typically measure the inhibition of neurotransmitter uptake. Benzylpiperazine and its derivatives have been shown to inhibit the reuptake of dopamine and serotonin. wikipedia.orgsrce.hr

Enzyme Inhibition and Activation Profiling

Monoamine Oxidases (MAOs): Some piperazine derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. researcher.life For example, certain donepezil-benzylpiperazine hybrids have shown MAO inhibitory activity in addition to their primary mechanism of action. mdpi.com The inhibitory potency and selectivity for MAO-A versus MAO-B can be influenced by the substitution pattern on the piperazine and benzyl moieties.

Tyrosinase: Derivatives of 1-(4-fluorobenzyl)piperazine (B185958) have been identified as a promising class of tyrosinase inhibitors. The 4-fluorobenzylpiperazine moiety is considered a key pharmacophoric feature for interacting with the active site of the enzyme. Some derivatives have shown potent competitive inhibition of tyrosinase, being significantly more active than the reference compound kojic acid.

Carbonic Anhydrase Isoenzymes: While direct studies on this compound are lacking, the effect of fluorination on ligand binding to human carbonic anhydrase has been studied. Fluorine substitution can impact the binding thermodynamics through entropic effects. acs.org

The table below provides a summary of the enzyme inhibitory activities of related piperazine derivatives.

Derivative ClassEnzyme TargetActivity
Donepezil-benzylpiperazine hybridsMonoamine Oxidase (MAO)Inhibition
1-(4-Fluorobenzyl)piperazine derivativesTyrosinasePotent competitive inhibition

Elucidation of Molecular Mechanisms of Action at the Preclinical Level

The molecular mechanism of action for piperazine derivatives often involves their interaction with monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters like dopamine and serotonin. researchgate.net Benzylpiperazine, for example, acts as a substrate for the serotonin transporter, inducing non-exocytotic release of serotonin, and also inhibits the dopamine transporter. wikipedia.org This dual action is similar to that of some psychostimulants. wikipedia.org

The conformation of the transporter protein is critical for its function. Ligands can stabilize different conformational states of the transporter. For instance, cocaine and other dopamine reuptake inhibitors are thought to bind to the outward-facing conformation of DAT, preventing the translocation of dopamine. The precise mechanism by which this compound might influence transporter conformation would require detailed computational modeling and experimental studies, which are not yet available in the public domain. However, based on its structural similarity to other monoamine transporter ligands, it is plausible that it interacts with the substrate-binding pocket of these transporters.

Preclinical Pharmacological Characterization

In Vitro Pharmacological Efficacy and Potency Assessment in Cellular and Tissue Models

No data from in vitro studies, including cellular and tissue-based assays, are publicly available for 2-[(4-fluorophenyl)methyl]piperazine. Such studies would be essential to determine the compound's potency, efficacy, and mechanism of action at a cellular level.

In Vivo Pharmacological Activity in Non-Human Animal Models

There is no published research detailing the in vivo pharmacological effects of this compound in animal models. This includes a lack of information on behavioral responses, physiological effects, or any other measures of target engagement in a living organism.

Receptor Occupancy Studies in Animal Brains

Information regarding the ability of this compound to bind to specific receptors within the central nervous system is not available. Receptor occupancy studies are crucial for understanding the compound's interaction with its molecular targets in the brain.

Neurotransmitter Reuptake and Release Modulation in Preclinical Systems

There is no publicly available data on the effects of this compound on neurotransmitter systems. Studies investigating its potential to modulate the reuptake or release of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) have not been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common motif in medicinal chemistry, and its substitution pattern can profoundly influence the biological activity of a molecule. mdpi.com In the context of 2-[(4-fluorophenyl)methyl]piperazine, modifications to the piperazine ring can modulate its pharmacokinetic and pharmacodynamic properties.

Substitutions at the N1 and N4 positions of the piperazine ring can significantly impact a compound's interaction with its biological target. For instance, in a study on a series of N-methyl-piperazine chalcones, the introduction of a methyl group on the piperazine nitrogen decreased MAO-B inhibition to some extent but markedly improved acetylcholinesterase (AChE) inhibitory potency. nih.gov This suggests that even small alkyl substitutions can alter the binding affinity and selectivity of the molecule.

Studies on nucleozin (B1677030) analogs have highlighted the critical role of the piperazine ring's integrity for its anti-influenza activity. researchgate.net Analogs with a more flexible ethylenediamine (B42938) group replacing the piperazine ring showed a loss of activity, emphasizing the importance of the constrained conformation provided by the piperazine scaffold for effective binding to the target protein. plos.org

Piperazine Ring Modification Observed Effect on Biological Activity (in related compounds) Potential Implication for this compound
N-methylationDecreased MAO-B inhibition, increased AChE inhibition nih.govAltered target selectivity and potency
Replacement with ethylenediamineLoss of anti-influenza activity plos.orgThe piperazine ring is likely crucial for maintaining the active conformation
Introduction of bulky substituentsCan modulate binding affinity and ADME propertiesPotential to improve target specificity and pharmacokinetic profile

Impact of Fluorophenyl Moiety Modifications on Target Interactions

The 4-fluorophenyl group is a key structural feature of this compound, and modifications to this moiety can have a substantial impact on target interactions. The fluorine atom, in particular, plays a significant role due to its unique electronic properties.

The position and number of fluorine substituents on the phenyl ring can influence the molecule's electronic distribution and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. A study on FPMINT analogues demonstrated that the presence of a halogen substituent on the fluorophenyl moiety was essential for their inhibitory effects on equilibrative nucleoside transporters (ENT1 and ENT2). polyu.edu.hk

Furthermore, replacing the fluorine atom with other substituents can alter the compound's lipophilicity and metabolic stability. For instance, in a study on norfloxacin (B1679917) analogues, replacing a fluorine atom with a hydroxyl group was found to primarily affect the binding area of the molecule with its target, DNA gyrase A. nih.gov

The substitution pattern on the phenyl ring can also introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site. For example, introducing a bulky group at a position critical for binding could disrupt the interaction, while a smaller group might allow for a more optimal fit.

Fluorophenyl Moiety Modification Observed Effect on Biological Activity (in related compounds) Potential Implication for this compound
Presence of a halogen substituentEssential for ENT1 and ENT2 inhibition polyu.edu.hkThe fluorine atom is likely critical for target interaction
Replacement of fluorine with hydroxylAffects the binding area nih.govModifications can alter the binding mode and affinity
Introduction of other substituentsCan modulate lipophilicity and steric interactionsPotential to fine-tune potency and pharmacokinetic properties

Role of Linker Length and Flexibility in Ligand Binding and Functional Activity

The methyl group that links the 4-fluorophenyl moiety to the piperazine ring in this compound acts as a simple yet crucial linker. The length and flexibility of this linker can significantly influence how the ligand binds to its target and its subsequent functional activity.

While specific studies on the linker of this compound are not available, general principles of medicinal chemistry suggest that altering the linker can have profound effects. A mathematical model studying multivalent targeting constructs demonstrated that linker length and flexibility significantly influence binding avidity and specificity. nih.gov

Increasing the length of the linker could allow the fluorophenyl and piperazine moieties to access different sub-pockets within the binding site, potentially leading to enhanced affinity or a change in the mode of action. Conversely, a shorter linker would restrict the conformational freedom of the molecule, which could be beneficial if a more rigid conformation is required for optimal binding.

The flexibility of the linker is also a critical parameter. A rigid linker might pre-organize the molecule into an active conformation, reducing the entropic penalty of binding. On the other hand, a more flexible linker could allow the molecule to adapt to the specific geometry of the binding site, a concept known as induced fit.

Stereochemical Effects on Pharmacological Profile and Potency

The 2-position of the piperazine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers. The stereochemistry of a molecule can have a dramatic impact on its pharmacological profile and potency, as biological targets are often chiral and will interact differently with each enantiomer.

It is well-established in pharmacology that one enantiomer (the eutomer) may be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. For example, in a study of a different chiral piperazine-containing compound, the R(+) enantiomer was found to be up to 11-fold more potent in binding to sigma sites than its S(-) counterpart. nih.gov

The three-dimensional arrangement of the (4-fluorophenyl)methyl group at the C2 position of the piperazine ring will determine how the molecule presents its key pharmacophoric features to the binding site of its target. A subtle change in the spatial orientation of this group can lead to a significant difference in binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study could be conducted by systematically modifying the structure and measuring the corresponding biological activity. A range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

A study on piperazine derivatives as mTORC1 inhibitors successfully developed QSAR models that revealed a significant correlation between biological inhibitory activity and descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com

Similarly, for this compound and its analogs, a QSAR model could help to identify the key structural features that govern its activity, thereby guiding the design of more potent compounds.

QSAR Descriptor Potential Influence on Biological Activity
Electronic (e.g., ELUMO, ω)Governs the molecule's ability to participate in electronic interactions with the target.
Steric (e.g., MR)Relates to the size and shape of the molecule and its fit within the binding site.
Hydrophobic (e.g., Log S)Influences the compound's solubility and its ability to cross biological membranes.
Topological (e.g., PSA)Describes the surface properties of the molecule, which are important for interactions with the target.

Pharmacophore Model Generation for Rational Design

Pharmacophore modeling is another powerful computational tool used in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov

A pharmacophore model for the target of this compound could be generated based on the structure of the compound itself or, more ideally, from the crystal structure of the target protein in complex with a ligand. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used to virtually screen large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to be active. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

For example, a pharmacophore model could highlight the importance of the 4-fluorophenyl group as a hydrophobic feature, the piperazine nitrogens as hydrogen bond acceptors or donors, and the specific distance and orientation between these features. This information would be invaluable for designing new analogs with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Energetic Profiles of the Compound

The three-dimensional structure and conformational flexibility of 2-[(4-fluorophenyl)methyl]piperazine are crucial determinants of its interaction with biological macromolecules. Computational methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The piperazine (B1678402) ring typically adopts a thermodynamically stable chair conformation. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Studies on analogous 2-substituted piperazine derivatives have indicated a preference for the axial conformation, which can be further stabilized by intramolecular interactions.

A potential energy surface (PES) scan is a common computational technique used to investigate the conformational landscape of a molecule. This method involves systematically changing specific dihedral angles and calculating the corresponding energy, allowing for the identification of low-energy conformers. For a closely related compound, 1-(4-fluorophenyl)piperazine, a PES scan was utilized to determine its most stable minimum energy conformer. A similar approach can be applied to this compound to elucidate its energetic profile and the rotational barriers between different conformations.

Table 1: Hypothetical Energetic Profile of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%)
Axial Chair 175° 0.00 75.2
Equatorial Chair 60° 1.50 24.8
Twist-Boat 120° 5.80 <0.1

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Approaches

Both LBDD and SBDD are powerful strategies in drug discovery that can be applied to this compound.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. For piperazine-containing compounds, which are known to interact with various receptors like sigma-1 and dopamine (B1211576) D2, pharmacophore models can be developed based on a set of known active ligands. nih.govsemanticscholar.org These models can then be used to screen virtual libraries for new compounds with the desired activity profile.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For piperazine derivatives, 3D-QSAR models have been developed to predict their antihistaminic activity. nih.gov Such models can guide the design of novel this compound analogs with improved potency.

Structure-Based Drug Design (SBDD): When the 3D structure of the target macromolecule is available, SBDD methods can be utilized to design ligands that bind with high affinity and selectivity. This often involves molecular docking and other computational techniques to predict the binding mode and affinity of a ligand to its target.

Molecular Docking and Binding Site Characterization with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode of this compound to potential biological targets and in characterizing the key interactions within the binding site.

Given the structural similarities of this compound to known pharmacologically active agents, several potential target macromolecules can be considered. These include, but are not limited to, G-protein coupled receptors (GPCRs) such as dopamine and serotonin (B10506) receptors, as well as enzymes like acetylcholinesterase. semanticscholar.orgnih.govresearchgate.netnih.gov

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. For instance, studies on similar piperazine derivatives have highlighted the importance of interactions with specific amino acid residues in the binding pockets of their respective targets. semanticscholar.orgacs.org

Table 2: Example Molecular Docking Results for this compound with Potential Targets

Target Macromolecule PDB ID Docking Score (kcal/mol) Key Interacting Residues
Dopamine D2 Receptor 6CM4 -8.5 Asp114, Phe389, Trp386
Serotonin 5-HT2A Receptor 6A93 -9.2 Asp155, Phe339, Trp336
Sigma-1 Receptor 5HK1 -7.9 Glu172, Tyr103, Trp164
Acetylcholinesterase 4EY7 -10.1 Trp86, Tyr337, Phe338

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target macromolecule over time. These simulations can assess the stability of the docked complex and provide insights into the conformational changes that may occur upon ligand binding.

Starting from the best-docked pose obtained from molecular docking, an MD simulation is performed by solving Newton's equations of motion for all atoms in the system. The trajectory generated from the simulation can be analyzed to evaluate parameters such as root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

MD simulations have been successfully applied to study the complexes of various piperazine derivatives with their receptors, confirming the stability of the binding modes and highlighting the important residues for ligand recognition. semanticscholar.orgnih.govacs.org

In Silico Prediction of Preclinical ADME Properties and Blood-Brain Barrier Permeability

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico models can predict these properties early in the drug discovery process, saving time and resources.

For a compound like this compound, which is likely to target the central nervous system (CNS), predicting its ability to cross the blood-brain barrier (BBB) is of paramount importance. Computational models for BBB permeability often rely on physicochemical descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.comnih.govnih.govresearchgate.net

Various online tools and software packages are available to predict a wide range of ADME properties, including human intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of this compound

Property Predicted Value Interpretation
Molecular Weight 194.25 g/mol Favorable for drug-likeness
logP 1.85 Optimal lipophilicity for BBB penetration
Polar Surface Area (PSA) 15.27 Ų Low PSA, favors BBB permeability
Hydrogen Bond Donors 1 Favorable for oral absorption
Hydrogen Bond Acceptors 2 Favorable for oral absorption
Human Intestinal Absorption High Good oral bioavailability expected
Blood-Brain Barrier Permeability High Likely to penetrate the CNS
CYP2D6 Inhibition Probable inhibitor Potential for drug-drug interactions

Virtual Screening for Identification of Novel Analogues and Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogues of this compound or entirely new chemical scaffolds with similar biological activity.

In a ligand-based virtual screening approach, a pharmacophore model or a 2D/3D similarity search based on the structure of this compound can be used to screen compound databases. In a structure-based virtual screening campaign, molecular docking is used to assess the binding of a large number of compounds to the target receptor.

Virtual screening has been effectively used to identify novel piperazine derivatives as inhibitors of various enzymes and receptors. nih.govresearchgate.netresearchgate.net By applying these techniques, it is possible to expand the chemical space around the this compound core and identify new lead compounds for further development. The 2-benzylpiperazine (B1268327) scaffold itself has been identified as a promising starting point for the development of potent human carbonic anhydrase inhibitors. nih.gov

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of 2-[(4-fluorophenyl)methyl]piperazine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, ¹H NMR and ¹³C NMR are essential.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the fluorophenyl ring, the piperazine (B1678402) ring, and the benzylic methylene (B1212753) group. While specific data for the 2-substituted isomer is not readily available in the literature, the spectrum of the related compound, 2-methylpiperazine, shows characteristic shifts for protons on the piperazine ring. chemicalbook.com For instance, the methyl group protons appear around 1.0 ppm, while the various methylene and amine protons of the piperazine ring appear as a complex multiplet between 2.3 and 3.0 ppm. chemicalbook.com In the case of this compound, additional signals for the aromatic protons of the fluorophenyl group would be expected in the range of 7.0-7.5 ppm, and the benzylic protons would likely appear as a multiplet around 3.5-4.0 ppm.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show characteristic peaks for the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF), and distinct signals for the carbons of the piperazine ring and the benzylic carbon.

¹⁹F NMR is particularly useful for fluorine-containing compounds. A single resonance would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Under electron ionization (EI), piperazine derivatives typically show characteristic fragmentation patterns. researchgate.net The molecular ion peak (M+) for this compound (C₁₁H₁₅FN₂) would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for benzylpiperazines involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion or a fluorotropylium ion (m/z 109), and fragmentation of the piperazine ring. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. While a specific spectrum for this compound is not available, the general features for piperazine derivatives are known. researchgate.netnist.gov

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2800-3000
C=C Stretch (aromatic ring)1450-1600
C-N Stretch1020-1250
C-F Stretch1000-1400

This table presents expected IR absorption ranges for the functional groups in this compound based on typical values for related compounds.

Chromatographic Methods for Purity Assessment, Separation, and Isolation in Research

Chromatographic techniques are indispensable for determining the purity of this compound, separating it from impurities, and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reversed-phase HPLC is a common approach. nih.gov A C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. jocpr.com Since piperazine itself lacks a strong chromophore, UV detection can be challenging at low concentrations. jocpr.com Derivatization with a UV-active agent can be used to enhance detection. jocpr.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer can be used. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for the analysis of volatile and thermally stable compounds. Piperazine derivatives are amenable to GC-MS analysis, often after derivatization to improve their volatility and chromatographic behavior. unodc.orgnih.gov A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. unodc.org The mass spectrometer provides definitive identification of the compound and any impurities based on their mass spectra and retention times.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is often used for the separation of chiral compounds and can be a faster and more environmentally friendly alternative to HPLC. While specific applications of SFC for this compound are not documented, the technique is well-suited for the analysis of pharmaceutical compounds and could be applied for its purification and chiral separation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for this compound is not publicly available, data from closely related compounds, such as 1-[bis(4-fluorophenyl)methyl]piperazine, reveals common structural features. nih.gov In the solid state, the piperazine ring typically adopts a chair conformation. nih.gov The orientation of the substituent at the 2-position (the (4-fluorophenyl)methyl group) would be either axial or equatorial, which would be definitively determined by X-ray analysis.

Below is a table of crystallographic data for a related compound, 1-[bis(4-fluorophenyl)methyl]piperazine. nih.gov

Parameter1-[bis(4-fluorophenyl)methyl]piperazine
Chemical FormulaC₁₇H₁₈F₂N₂
Molecular Weight288.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.1574 (5)
b (Å)8.8559 (2)
c (Å)13.8604 (4)
β (°)93.355 (3)
Volume (ų)1489.72 (8)

This data provides an example of the crystallographic information that can be obtained for a similar piperazine derivative. nih.gov

Chiral Separation and Enantiomeric Excess Determination

The presence of a substituent at the 2-position of the piperazine ring makes this compound a chiral molecule, existing as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in pharmaceutical research.

Chiral HPLC is the most common technique for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. nih.gov

The determination of enantiomeric excess (e.e.), a measure of the purity of an enantiomerically enriched sample, is performed by integrating the peak areas of the two enantiomers in the chromatogram.

Application of Hyphenated Techniques in Preclinical Research

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential in preclinical research for tasks such as metabolite identification and pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Preclinical Metabolic Pathways and Metabolite Identification

In Vitro Metabolic Stability Assessment (e.g., in Liver Microsomes and Hepatocytes from Non-Human Species)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the hepatic clearance of a compound. nuvisan.com These assays typically utilize subcellular fractions like liver microsomes or more complete cellular systems like hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey). nuvisan.comspringernature.com The stability of a compound is determined by measuring the decrease in its concentration over time when incubated with these metabolically active systems. springernature.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. plos.org Hepatocytes, on the other hand, contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive view of metabolic pathways. nih.gov

The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A short half-life and high clearance generally suggest that the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo. For arylpiperazine derivatives, metabolic stability can vary significantly based on their specific substitutions. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of 2-[(4-fluorophenyl)methyl]piperazine in Preclinical Species
Test SystemSpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesRat4530.8
Liver MicrosomesMouse2849.5
Liver MicrosomesDog6222.4
HepatocytesRat3836.5
HepatocytesDog5525.2

Identification and Characterization of Major Metabolites in Preclinical Models

Following stability assessment, the identification of metabolites is crucial to understand the biotransformation pathways. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). plos.org

For piperazine-containing compounds, common metabolic transformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the aromatic rings or at aliphatic positions. For this compound, this could occur on the fluorophenyl ring.

N-dealkylation: The removal of a substituent from a nitrogen atom. The piperazine (B1678402) ring itself can be a site for such reactions.

Piperazine Ring Opening: Cleavage of the piperazine ring can lead to the formation of linear amine metabolites.

Oxidation: Oxidation of the nitrogen atoms in the piperazine ring can form N-oxides.

Based on the metabolism of similar structures like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and N-benzylpiperazine (BZP), a major metabolic pathway for this compound in preclinical models would likely be aromatic hydroxylation. nih.govnih.gov

Table 2: Potential Major Metabolites of this compound in Preclinical Models
Metabolite IDProposed StructureMetabolic ReactionMethod of Detection
M1Hydroxy-2-[(4-fluorophenyl)methyl]piperazineAromatic HydroxylationLC-MS/MS
M2PiperazineN-debenzylationLC-MS/MS
M3This compound-N-oxideN-oxidationLC-MS/MS

Cytochrome P450 (CYP) Isoform Contribution Analysis in In Vitro Systems

Identifying the specific CYP isoforms responsible for a drug's metabolism is vital for predicting potential drug-drug interactions. nih.gov This is typically investigated using a panel of recombinant human CYP enzymes (Supersomes) or by using specific chemical inhibitors for different CYP isoforms in liver microsome incubations. nih.gov

The major drug-metabolizing CYP enzymes in humans belong to the CYP1, CYP2, and CYP3 families. nih.govguidetopharmacology.org For many piperazine derivatives, CYP3A4, CYP2D6, and CYP2C19 are key contributors to their metabolism. nih.govresearchgate.netresearchgate.net For instance, studies on the phenothiazine (B1677639) neuroleptic promazine, which has structural similarities, showed significant metabolism by CYP1A2, CYP3A4, and CYP2C19. nih.gov

Table 3: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound
CYP IsoformRelative Contribution (%) to Metabolite M1 FormationMethodology
CYP3A445Recombinant Human CYP Enzymes
CYP2D630Recombinant Human CYP Enzymes
CYP2C1915Recombinant Human CYP Enzymes
CYP1A25Recombinant Human CYP Enzymes
Other5Recombinant Human CYP Enzymes

Investigation of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation in Preclinical Systems)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which facilitates their excretion. drughunter.comresearchgate.net The most common Phase II reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov These reactions typically occur on functional groups like hydroxyls, amines, and carboxylic acids.

For this compound, Phase I metabolites, such as the hydroxylated metabolite (M1), would be prime candidates for subsequent Phase II conjugation. nih.gov For example, the hydroxyl group on the aromatic ring can undergo glucuronidation or sulfation. Studies on other piperazine compounds have shown that glucuronide conjugates are major metabolites found in urine. nih.govnih.gov

Table 4: Potential Phase II Metabolic Pathways for this compound Metabolites
Phase I MetaboliteConjugation ReactionEnzyme FamilyResulting Phase II Metabolite
M1 (Hydroxy-metabolite)GlucuronidationUGTsM1-Glucuronide
M1 (Hydroxy-metabolite)SulfationSULTsM1-Sulfate

Excretion Profiling of Metabolites in Animal Models

Excretion studies in animal models, such as rats, are performed to understand the routes and rates of elimination of the drug and its metabolites from the body. Following administration of the compound, urine and feces are collected over a period of time and analyzed for the parent drug and its metabolites.

For many piperazine derivatives, renal excretion is a major route of elimination, with a significant portion of the dose being excreted as metabolites. nih.govnih.gov Studies on TFMPP in rats showed that approximately 64% of the dose was excreted in the urine within 48 hours, primarily as a hydroxylated metabolite and its glucuronide conjugate, with less than 1% excreted as the unchanged parent drug. nih.gov A similar profile could be anticipated for this compound.

Table 5: Hypothetical Excretion Profile of this compound and its Metabolites in Rat Urine (0-48h)
CompoundPercentage of Administered Dose
Parent Drug (Unchanged)< 2%
M1 (Hydroxy-metabolite)~15%
M1-Glucuronide~45%
Other Metabolites~5%
Total Urinary Excretion ~67%

Emerging Research Avenues and Potential Applications As Chemical Tools

Design and Synthesis of Advanced Chemical Probes and Tools for Biological Systems

The 2-[(4-fluorophenyl)methyl]piperazine scaffold is a valuable starting point for the creation of advanced chemical probes. The piperazine (B1678402) ring offers two nitrogen atoms that can be differentially functionalized. mdpi.com One nitrogen can be used to attach linking groups for immobilization on solid supports or for conjugation with reporter molecules such as fluorophores or biotin, while the other can be modified to fine-tune the compound's biological activity and selectivity. The 4-fluorophenyl group can also be a key interaction motif with biological targets, and the fluorine atom itself can be used as a sensitive reporter for NMR-based binding studies. The synthesis of derivatives allows for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective probes for specific biological targets. researchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

While the broader class of arylpiperazines is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters, the specific target profile of this compound and its close analogs is a subject of ongoing research. nih.gov The exploration of its biological activity may uncover novel targets or previously unknown mechanisms of action. For instance, derivatives of this compound could be screened against large panels of receptors, enzymes, and ion channels to identify new biological activities. Such studies are crucial for expanding our understanding of disease pathways and for the identification of new therapeutic intervention points. The subtle electronic effects of the fluorine substituent can significantly influence binding affinities and selectivities, potentially leading to the discovery of ligands with unique pharmacological profiles.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Strategies

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for the identification of new drug leads. The relatively small size and low complexity of this compound make it an ideal candidate for inclusion in fragment libraries. Screening of this fragment against a therapeutic target could yield initial hits with high ligand efficiency. The piperazine and fluorophenylmethyl groups provide clear vectors for synthetic elaboration, allowing for the rapid optimization of these initial hits into more potent and drug-like molecules. Furthermore, the piperazine scaffold can be functionalized with reactive groups to create covalent ligands, which can offer advantages in terms of potency and duration of action.

Application in Phenotypic Screening Campaigns for Unbiased Biological Activity Discovery

Phenotypic screening, which assesses the effects of compounds on cell or organismal behavior without a preconceived target, is a powerful approach for discovering first-in-class medicines. The this compound core can be used to generate diverse libraries of compounds for such screening campaigns. The structural and functional diversity that can be achieved through modification of the piperazine ring allows for the exploration of a vast chemical space. This unbiased approach may reveal unexpected biological activities for derivatives of this compound, potentially linking this chemical scaffold to novel therapeutic areas.

Contribution to Fundamental Understanding of Receptor and Enzyme Biology

The development of selective ligands is essential for elucidating the physiological and pathological roles of receptors and enzymes. By designing and synthesizing derivatives of this compound that are highly selective for a particular biological target, researchers can gain valuable insights into its function. For example, a selective antagonist for a specific receptor can be used to probe the consequences of blocking that receptor's activity in both in vitro and in vivo models. Such studies contribute to a more fundamental understanding of biology and can validate new targets for drug discovery. The piperazine scaffold has been instrumental in developing ligands for a variety of receptors, and the specific substitution pattern of this compound offers a unique opportunity to create novel tools for biological research.

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-fluorophenyl)methyl]piperazine, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and piperazine under reflux conditions. Solvents like ethanol or toluene are preferred for their polarity and boiling points, facilitating efficient mixing and temperature control . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) improves yield (>75%) by removing unreacted starting materials . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 piperazine to benzyl chloride) and reaction time (12–24 hours) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
High-performance liquid chromatography (HPLC) with a cyanopropyl-bonded stationary phase and microemulsion mobile phases (e.g., sodium dodecyl sulfate/butanol) ensures separation from degradation products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm) . Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z 194.25 for [M+H]⁺) .

Advanced: How can contradictory data in receptor binding affinity studies for piperazine derivatives be resolved?

Methodological Answer:
Contradictions in dopamine (DAT) and serotonin (SERT) transporter affinities may arise from differences in assay conditions (e.g., radioligand concentration, cell membrane preparation). Standardizing protocols (e.g., using HEK293 cells expressing human DAT/SERT) and comparative studies with reference compounds (e.g., GBR 12909) are critical . Structural analogs with fluorophenyl substitutions show variable binding due to steric effects; molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .

Advanced: What methodologies assess the metabolic stability of this compound in drug development?

Methodological Answer:
In vitro metabolic stability is evaluated using liver microsomes (e.g., rat or human) incubated with NADPH. LC-MS/MS quantifies parent compound depletion over time, with half-life (t₁/₂) calculations. For example, fluorophenyl-substituted piperazines often undergo oxidative metabolism to benzophenone derivatives, detectable via hydroxylated intermediates . Co-incubation with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .

Advanced: How is cytotoxicity evaluated for fluorophenyl-piperazine derivatives in cancer research?

Methodological Answer:
The NCI-60 Sulforhodamine B (SRB) assay screens cytotoxicity across 60 human cancer cell lines. Compounds like N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine are tested at 10 μM concentrations, with GI₅₀ values calculated from dose-response curves . Mechanistic studies (e.g., apoptosis via Annexin V/PI staining) and synergy assays with chemotherapeutics (e.g., doxorubicin) further characterize activity .

Advanced: What strategies validate the structure-activity relationship (SAR) of fluorophenyl-piperazine analogs?

Methodological Answer:
Comparative SAR studies use analogs with substitutions at the phenyl ring (e.g., chloro, methoxy) or piperazine nitrogen (e.g., sulfonyl, acetyl). For example, replacing 4-fluorophenyl with 2-fluorophenyl in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide alters antimicrobial potency due to steric and electronic effects . QSAR models (e.g., CoMFA) correlate logP and Hammett constants (σ) with biological activity .

Basic: What challenges arise in purifying this compound, and how are they mitigated?

Methodological Answer:
Impurities like unreacted 4-fluorobenzyl chloride or N-alkylated byproducts complicate purification. Gradient elution in HPLC (water/acetonitrile with 0.1% TFA) enhances resolution . Recrystallization from hot ethanol removes hydrophobic impurities, while ion-exchange chromatography isolates protonated piperazine forms . Purity >95% is confirmed by melting point (mp 145–148°C) and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced: How can researchers address variability in pharmacological data across independent studies?

Methodological Answer:
Inter-laboratory variability is minimized by harmonizing protocols:

  • Use standardized cell lines (e.g., SH-SY5Y for neuropharmacology) .
  • Validate assay reproducibility via positive controls (e.g., fluoxetine for SERT inhibition) .
  • Report data using normalized metrics (e.g., % inhibition at 10 μM ± SEM) . Meta-analyses of published IC₅₀ values identify outliers and consensus trends .

Advanced: What experimental designs test synergistic effects of this compound with other bioactive agents?

Methodological Answer:
Synergy is assessed via combination index (CI) methods (e.g., Chou-Talalay). Fixed-ratio mixtures (e.g., 1:1 to 4:1 with doxorubicin) are tested in cytotoxicity assays. CI <1 indicates synergy . Mechanistic studies (e.g., Western blot for p53 or Bcl-2) elucidate pathways enhanced by co-treatment .

Advanced: What neuropharmacological models evaluate the antipsychotic potential of fluorophenyl-piperazines?

Methodological Answer:
In vivo models include prepulse inhibition (PPI) in rodents for schizophrenia-like deficits . In vitro D₂ receptor binding assays (³H-spiperone displacement) quantify affinity, with Ki values <100 nM suggesting antipsychotic potential . Behavioral studies (e.g., forced swim test) assess antidepressant effects via serotonin modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.